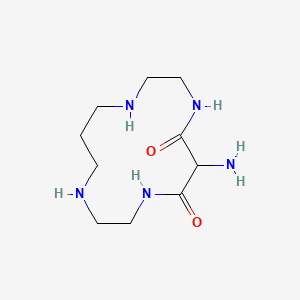
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino-: is a macrocyclic compound that belongs to the class of tetraazacyclotetradecanes. This compound is characterized by its four nitrogen atoms and two carbonyl groups within a 14-membered ring structure. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with glyoxal to form a Schiff base, which is then reduced to yield the desired macrocyclic compound. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or alcoholic solvents
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities
Reduction Products: Reduced derivatives with hydroxyl groups
Substitution Products: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes. It is also explored for its potential as a therapeutic agent in metal-related diseases.
Medicine: The compound’s metal-chelating properties make it a candidate for developing drugs that target metal ions in the body. It is studied for its potential in treating conditions such as Wilson’s disease and heavy metal poisoning.
Industry: In industrial applications, 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is used in the production of chelating resins and as an additive in rubber to enhance its antioxidant properties.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a chelate complex. This complexation can alter the reactivity and properties of the metal ion, making it useful in various applications. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion homeostasis and catalysis.
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane-5,12-dione: Similar structure but with different substitution patterns.
1,4,8,11-Tetraazacyclotetradecane: Lacks the carbonyl groups, making it less reactive in certain reactions.
1,4,7,10-Tetraazacyclododecane: Smaller ring size, leading to different coordination properties.
Uniqueness: 1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-amino- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and metal-binding properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and related fields.
Properties
CAS No. |
148584-64-9 |
|---|---|
Molecular Formula |
C10H21N5O2 |
Molecular Weight |
243.31 g/mol |
IUPAC Name |
6-amino-1,4,8,11-tetrazacyclotetradecane-5,7-dione |
InChI |
InChI=1S/C10H21N5O2/c11-8-9(16)14-6-4-12-2-1-3-13-5-7-15-10(8)17/h8,12-13H,1-7,11H2,(H,14,16)(H,15,17) |
InChI Key |
DWAOSKMWYQVQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(=O)C(C(=O)NCCNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



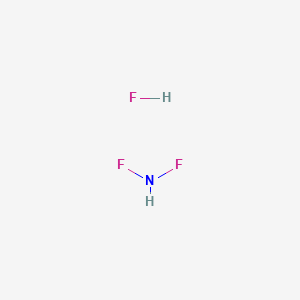
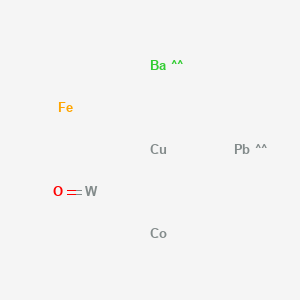
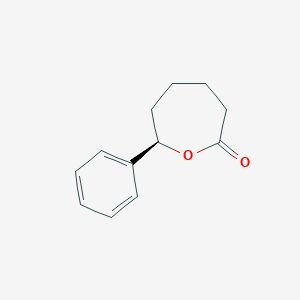

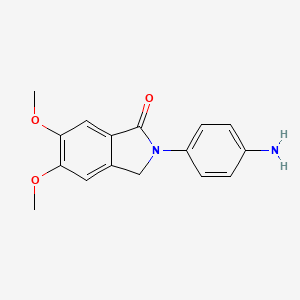
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)


![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
